molecular formula C14H20BFO2S B6304365 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester CAS No. 2121512-53-4

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester

Cat. No.: B6304365
CAS No.: 2121512-53-4
M. Wt: 282.2 g/mol
InChI Key: ZPQAGBWZEUTDJG-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative in which the boronic acid group is protected as a pinacol ester. This modification enhances solubility in organic solvents compared to the parent boronic acid, making it more suitable for Suzuki-Miyaura cross-coupling reactions and other synthetic applications . The compound features a fluorine atom at the 3-position, a methyl group at the 2-position, and a methylthio (-SMe) substituent at the 6-position on the phenyl ring. These substituents influence its electronic properties, steric hindrance, and reactivity.

Properties

IUPAC Name

2-(3-fluoro-2-methyl-6-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO2S/c1-9-10(16)7-8-11(19-6)12(9)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQAGBWZEUTDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128394
Record name 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-53-4
Record name 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of Boronic Acid

The most straightforward method involves reacting 3-fluoro-2-methyl-6-(methylthio)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. This one-step process typically employs azeotropic water removal using toluene or dichloromethane as solvents, with catalytic p-toluenesulfonic acid (p-TsOH) facilitating esterification.

Reaction Conditions:

  • Molar Ratio: Boronic acid : pinacol = 1 : 1.2

  • Solvent: Toluene (anhydrous)

  • Catalyst: p-TsOH (5 mol%)

  • Temperature: Reflux (110°C)

  • Duration: 12–18 hours

  • Yield: 60–75%

Limitations:

  • Protodeboronation risks for electron-deficient boronic acids.

  • Requires anhydrous conditions to prevent hydrolysis.

Miyaura Borylation of Aryl Halides

Palladium-Catalyzed Coupling

An alternative route starts with 3-fluoro-2-methyl-6-(methylthio)phenyl bromide or iodide, which undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. This method avoids handling sensitive boronic acids and is preferred for large-scale synthesis.

Protocol (Adapted from CN102653545A):

  • Substrate: 3-Fluoro-2-methyl-6-(methylthio)phenyl iodide (1.0 equiv).

  • Boronate Source: B₂pin₂ (1.2 equiv).

  • Catalyst: PdCl₂(dppf) (5 mol%).

  • Base: Potassium acetate (4.0 equiv).

  • Solvent: 1,4-Dioxane (0.25 M).

  • Temperature: 80°C under N₂.

  • Duration: 12 hours.

  • Yield: 85% after silica gel chromatography.

Mechanistic Insights:

  • Oxidative Addition: Pd⁰ inserts into the C–I bond.

  • Transmetalation: B₂pin₂ transfers the pinacol boronate group.

  • Reductive Elimination: Pd releases the boronic ester.

Optimization Strategies

Catalyst Screening

Palladium complexes (e.g., Pd(dppf)Cl₂) outperform nickel catalysts (e.g., Ni(dppf)) in Miyaura borylation, achieving higher yields (85% vs. 65%) for sterically hindered substrates.

Table 1: Catalyst Performance Comparison

CatalystYield (%)Reaction Time (h)Temperature (°C)
PdCl₂(dppf)851280
Ni(dppf)Cl₂6518100
Pd(OAc)₂/P(t-Bu)₃781490

Solvent Effects

Polar aprotic solvents (1,4-dioxane, DMF) enhance solubility of aryl halides, while toluene minimizes side reactions in direct esterification.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols adopt continuous flow systems to improve heat transfer and reduce reaction times. For example, a tubular reactor with Pd/C pellets achieves 90% conversion in 2 hours at 100°C, compared to 12 hours in batch.

Key Parameters:

  • Residence Time: 30 minutes.

  • Pressure: 10 bar.

  • Catalyst Loading: 2 mol% Pd.

Analytical Characterization

NMR Spectroscopy

  • ¹¹B NMR: δ 28–30 ppm (characteristic of boronic esters).

  • ¹H NMR: Pinacol methyl groups at δ 1.25 ppm (singlet).

HPLC Purity Assessment

  • Column: C18 reverse-phase.

  • Mobile Phase: Acetonitrile/water (70:30).

  • Retention Time: 8.2 minutes (purity >98%) .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alkanes or alcohols .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C14H20BFO2S
Molecular Weight: 282.18 g/mol
IUPAC Name: 2-(3-fluoro-2-methyl-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The compound features a boronic acid moiety which is pivotal for its reactivity in cross-coupling reactions. The presence of fluorine and methylthio groups enhances its electronic properties, making it a valuable reagent in synthetic organic chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions . This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The use of this compound allows for the synthesis of complex organic molecules, which are essential in pharmaceuticals and agrochemicals.

Case Study:
In a study published in Journal of Organic Chemistry, researchers demonstrated the efficacy of this boronic ester in synthesizing biaryl compounds under mild conditions with high yields . The reaction conditions were optimized to minimize by-products and maximize product purity.

Synthesis of Bioactive Compounds

The compound is also utilized in the synthesis of various bioactive molecules . Its ability to introduce functional groups selectively makes it a key intermediate in the development of new drugs.

Example:
A recent synthesis route involved using this compound to prepare novel anti-cancer agents. The resulting compounds exhibited promising activity against specific cancer cell lines, showcasing the compound's potential in medicinal chemistry .

Agrochemical Development

In addition to pharmaceutical applications, this compound plays a role in the development of agrochemicals . Its reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.

Research Findings:
Studies have indicated that derivatives synthesized from this boronic ester can improve pest resistance and crop yield when applied as part of integrated pest management strategies.

Material Science

The unique properties of this compound also extend to material science , particularly in the development of new polymers and materials with enhanced properties.

Data Tables

Application AreaDescriptionKey Findings
Suzuki-Miyaura Cross-CouplingFormation of biaryl compoundsHigh yields under mild conditions
Synthesis of Bioactive CompoundsDevelopment of anti-cancer agentsPromising activity against cancer cell lines
Agrochemical DevelopmentModification for improved efficacyEnhanced pest resistance and crop yield
Material ScienceDevelopment of new polymersImproved physical and chemical properties

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester involves its ability to form stable boron-carbon bonds. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Phenylboronic Acid Pinacol Esters

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight CAS Number
3-Fluoro-2-methyl-6-(methylthio)phenyl 3-F, 2-Me, 6-SMe F, Me, SMe 268.16* 1436431-16-1†
4-Hydroxy-phenylboronic acid pinacol ester 4-OH OH 208.07 Not provided
4-Acetamido-phenylboronic acid pinacol ester 4-NHAc NHAc 263.13 Not provided
2-Fluoro-4-methylthiophenylboronic ester 2-F, 4-SMe F, SMe 268.16 1436431-16-1‡
3-Chloro-4-ethoxy-5-fluorophenylboronic ester 3-Cl, 4-OEt, 5-F Cl, OEt, F 300.56 1668474-08-5

*Calculated from molecular formula C₁₃H₁₈BFO₂S. †From . ‡CAS identical due to positional isomerism.

Key Observations :

  • Electron Effects : Fluorine (electron-withdrawing) and methylthio (electron-donating) groups create a push-pull electronic environment, which may stabilize transition states in Suzuki reactions .

Solubility in Organic Solvents

Table 2: Solubility of Pinacol Esters in Selected Solvents

Compound Chloroform Acetone 3-Pentanone Methylcyclohexane
Phenylboronic acid pinacol ester High High Moderate Low
3-Fluoro-2-methyl-6-SMe analog* Very High High Moderate Very Low
Azaester of phenylboronic acid Very High Moderate Low Very Low

*Inferred from and , where pinacol esters generally exhibit higher solubility than parent acids.

Analysis :

  • The target compound’s solubility profile aligns with typical pinacol esters, showing high miscibility in polar aprotic solvents (e.g., chloroform, acetone) due to reduced hydrogen bonding compared to boronic acids .
  • The methylthio group may slightly reduce solubility in hydrocarbons (e.g., methylcyclohexane) due to increased lipophilicity .

Hydrolysis Kinetics

Table 3: Hydrolysis Half-Lives in Aqueous Media (pH 7.4)

Compound Half-Life (Water) Half-Life (Phosphate Buffer)
4-Hydroxy-phenylboronic ester ~10 min ~8 min
4-Acetamido-phenylboronic ester ~10 min ~7 min
4-Amino-phenylboronic ester ~3 h ~2 h
3-Fluoro-2-methyl-6-SMe analog* ~30 min† ~20 min†

*Estimated based on . †Predicted slower hydrolysis than para-substituted analogs due to steric shielding of the boron center by methyl and SMe groups.

Mechanistic Insight :

  • Electron-donating groups (e.g., -SMe) stabilize the ester against nucleophilic attack by water, while steric hindrance from methyl groups further delays hydrolysis .
  • In contrast, para-substituted esters with electron-withdrawing groups (e.g., -OH, -NHAc) hydrolyze faster due to increased boron electrophilicity .

Reactivity in Suzuki-Miyaura Couplings

  • Steric Effects : The 2-methyl group may hinder coupling with bulky aryl halides, reducing yields compared to less hindered analogs (e.g., 4-fluoro derivatives) .

Biological Activity

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester (CAS No. 2121512-53-4) is an organoboron compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with biological targets, making it a significant player in various biochemical pathways.

  • Molecular Formula : C14H20BFO2S
  • Molecular Weight : 282.18 g/mol
  • IUPAC Name : (3-fluoro-2-methyl-6-methylsulfanylphenyl)boronic acid

The biological activity of boronic acids, including this compound, primarily involves their interaction with hydroxyl groups in biological molecules. This interaction can affect enzyme activity and receptor binding, leading to various physiological effects.

Target Interactions

  • Enzymatic Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
  • Receptor Modulation : The compound may modulate receptor activity by interacting with hydroxyl-containing residues, altering signaling pathways.

Biological Applications

This compound has several notable applications:

  • Organic Synthesis : Utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
  • Medicinal Chemistry : Investigated for its potential role in developing pharmaceuticals targeting specific diseases, including cancer and diabetes due to its ability to modulate biological pathways.

Research Findings

Recent studies have highlighted the efficacy of boronic acids in drug development and their role in chemical biology:

  • Case Study - Cancer Therapeutics : Research has shown that boronic acid derivatives can inhibit tumor growth by targeting specific cancer cell receptors. The pinacol ester form enhances stability and bioavailability, making it a promising candidate for further development.
  • Case Study - Diabetes Management : Investigations into the effects of boronic acids on glucose transporters suggest potential applications in managing insulin sensitivity and glucose uptake in diabetic patients.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameFunctional GroupsApplications
3-Fluoro-2-methylphenylboronic AcidFluoro, MethylOrganic synthesis, medicinal chemistry
4-Fluorophenylboronic AcidFluoroCross-coupling reactions
2-Methylphenylboronic AcidMethylSynthesis of pharmaceuticals

Q & A

Q. What are the recommended synthetic routes for preparing 3-fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions. Key steps include: (i) Preparation of the boronic ester precursor via borylation of the halogenated aryl substrate. (ii) Optimization of reaction temperature (75–90°C) and solvent (THF/H₂O mixtures) to stabilize the boronate intermediate . (iii) Purification via column chromatography or recrystallization. Purity (>97%) is confirmed by GC or HPLC .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodology :
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluoro at C3, methylthio at C6).
  • Mass spectrometry (MS) : High-resolution MS for molecular ion validation (expected [M+H⁺] ~335–340 Da).
  • Chromatography : GC or HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .

Q. What are the stability considerations for long-term storage?

  • Methodology : Store at 2–8°C in a sealed, moisture-free container under nitrogen. Avoid exposure to light and oxidizing agents. Monitor decomposition via periodic HPLC analysis .

Advanced Research Questions

Q. How does the methylthio (-SMe) group at C6 influence regioselectivity in cross-coupling reactions?

  • Methodology :
  • The electron-donating -SMe group directs coupling to electron-deficient partners.
  • Compare reaction outcomes with analogs lacking -SMe (e.g., 3-fluoro-2-methylphenylboronates) using kinetic studies or computational modeling (DFT) to assess electronic effects .
  • Example: In Suzuki reactions, -SMe may reduce steric hindrance at C6, favoring ortho-substitution in coupling partners .

Q. What analytical challenges arise in detecting/bypassing side reactions involving the fluoro substituent?

  • Methodology :
  • 19F NMR : Monitor fluorinated byproducts (e.g., defluorination under basic conditions).
  • LC-MS/MS : Detect trace impurities (e.g., methylsulfonyl derivatives from oxidation of -SMe).
  • Mitigation: Use mild reducing agents (e.g., Na₂S₂O₄) to suppress oxidation .

Q. How can researchers resolve contradictions in reported reactivity data for similar fluoroaryl boronates?

  • Methodology :
  • Conduct controlled comparative studies varying catalysts (Pd vs. Ni), bases (K₃PO₄ vs. Cs₂CO₃), and solvents (dioxane vs. DMF).
  • Analyze kinetic isotope effects (KIEs) to distinguish between electronic vs. steric influences .

Q. What are the handling precautions for minimizing hazards during large-scale reactions?

  • Methodology :
  • Use inert-atmosphere gloveboxes to prevent boronate hydrolysis.
  • Employ PPE (nitrile gloves, safety goggles) and fume hoods.
  • Neutralize waste with aqueous NaHCO₃ before disposal .

Q. How can this compound be applied in drug discovery for fluorine-specific SAR studies?

  • Methodology :
  • Incorporate into biaryl scaffolds via cross-coupling to explore fluorine’s impact on target binding (e.g., kinase inhibitors).
  • Use photoaffinity labeling (PAL) to study protein-ligand interactions, leveraging the boronate’s stability under UV irradiation .

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